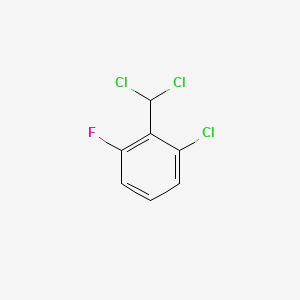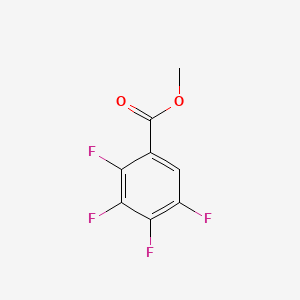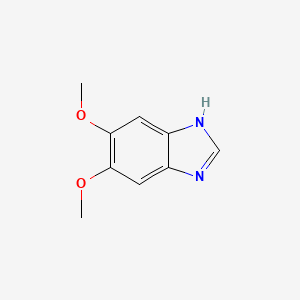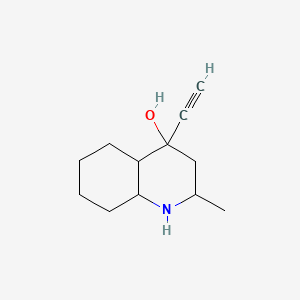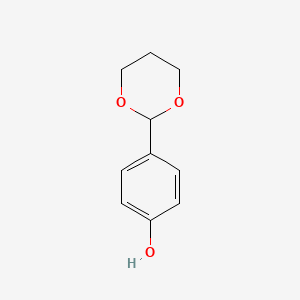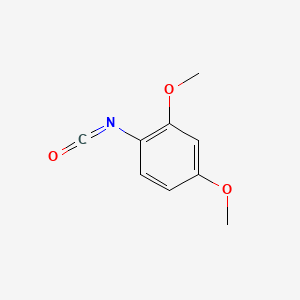
4-苯基吡啶-2,5-二羧酸
描述
4-Phenylpyridine-2,5-dicarboxylic acid, commonly referred to as 4-PPD, is a dicarboxylic acid with a phenyl ring attached to the pyridine ring. It is a colorless or light yellow solid with a melting point of around 95°C. 4-PPD is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials. 4-PPD is also used as a catalyst in the production of polymers, dyes, and other organic products.
科学研究应用
生物降解
4-苯基吡啶-2,5-二羧酸,也称为2,5-吡啶二羧酸 (2,5-PDA),是一种天然的N-杂环化合物,可以被某些细菌生物降解 。例如,细菌农杆菌属 YJ-5 菌株可以利用 2,5-PDA 作为唯一的碳源生长 。 这种生物降解过程可以用于处理含有 2,5-PDA 的工业废水 。
农药和药物的合成
2,5-PDA 通常用作农业和工业中农药和药物合成的前体 。 这使其成为医药和农业领域的宝贵化合物 。
废水处理
由于其在农药和药物合成中的广泛应用,2,5-PDA 通常存在于制药废水、染色废水和其他工业废水中 。 因此,其去除或降解方法对于废水处理很重要 。
塑料生产
2,5-PDA 是对苯二甲酸的化学类似物,被认为是生产塑料 (如聚对苯二甲酸乙二醇酯 (PET) 或聚丁二酸己二酸对苯二甲酸酯 (PBAT)) 的有趣替代品 。 这表明它在塑料工业中具有潜在的应用 。
金属有机框架 (MOFs) 的合成
4-苯基吡啶-2,5-二羧酸可用作单体来合成 MOF 材料 。 MOF 是一类化合物,由金属离子或簇配位到有机配体上形成一维、二维或三维结构 。
分子构象的研究
基于吡啶-2,6-和呋喃-2,5-二羧酰胺支架的衍生物,包括 4-苯基吡啶-2,5-二羧酸,在材料科学中被描述为研究分子构象的分子内氢键和空间位阻和电子因素影响的模型化合物 。
安全和危害
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
作用机制
Target of Action
It’s known that pyridine dicarboxylic acid derivatives show potent inhibitory effects against various biological targets
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
It’s known that pyridine dicarboxylic acid derivatives can influence various biochemical pathways
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how these factors influence the action of this compound.
生化分析
Biochemical Properties
4-Phenylpyridine-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the breakdown of lignin-derived aromatic compounds, facilitating the production of valuable bioproducts. The nature of these interactions involves the binding of 4-Phenylpyridine-2,5-dicarboxylic acid to the active sites of these enzymes, leading to the cleavage of aromatic rings and the formation of dicarboxylic acid products.
Cellular Effects
The effects of 4-Phenylpyridine-2,5-dicarboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Phenylpyridine-2,5-dicarboxylic acid can modulate the activity of efflux pumps in bacterial cells, thereby affecting multidrug resistance mechanisms . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-Phenylpyridine-2,5-dicarboxylic acid involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain dioxygenases by binding to their active sites, thereby preventing the degradation of aromatic compounds . Additionally, 4-Phenylpyridine-2,5-dicarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpyridine-2,5-dicarboxylic acid have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 4-Phenylpyridine-2,5-dicarboxylic acid can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of 4-Phenylpyridine-2,5-dicarboxylic acid vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, 4-Phenylpyridine-2,5-dicarboxylic acid can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
4-Phenylpyridine-2,5-dicarboxylic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. This compound interacts with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which facilitate the breakdown of lignin-derived aromatic compounds into dicarboxylic acids . These metabolic pathways are essential for the conversion of complex organic molecules into simpler, more accessible forms that can be utilized by cells for energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-Phenylpyridine-2,5-dicarboxylic acid within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, which play a role in its cellular localization and accumulation . Additionally, binding proteins within the cytoplasm can facilitate the distribution of 4-Phenylpyridine-2,5-dicarboxylic acid to various cellular compartments, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 4-Phenylpyridine-2,5-dicarboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of 4-Phenylpyridine-2,5-dicarboxylic acid within these compartments is crucial for its role in modulating cellular processes and influencing gene expression and metabolic activity.
属性
IUPAC Name |
4-phenylpyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZVIRSYFJKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345908 | |
| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59195-28-7 | |
| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


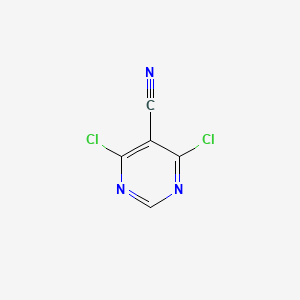
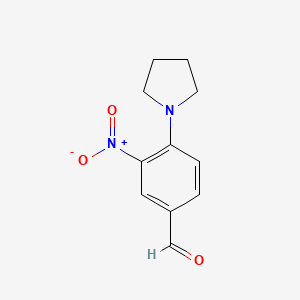
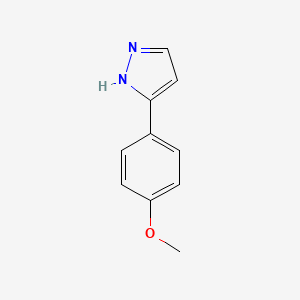

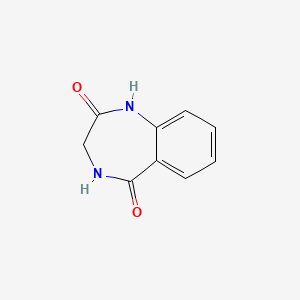
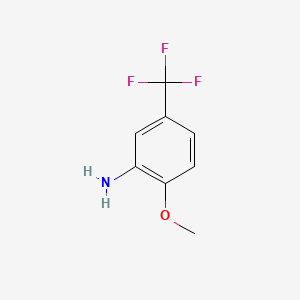
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)
